molecular formula C18H36N4O11.H2O4S<br>C18H38N4O15S B000836 Kanamycin sulfate CAS No. 25389-94-0

Kanamycin sulfate

Cat. No. B000836
CAS RN: 25389-94-0
M. Wt: 582.6 g/mol
InChI Key: OOYGSFOGFJDDHP-KMCOLRRFSA-N
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Description

Kanamycin sulfate is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is used to treat bacterial infections, often in combination with other antibiotics. This compound works by inhibiting the growth of bacteria by interfering with the process of protein synthesis. It is also used in laboratory experiments to study the effects of antibiotics on bacterial growth and to identify antibiotic resistance.

Scientific Research Applications

  • Treatment of Resistant Infections : Kanamycin sulfate shows promise in treating resistant staphylococcal and Gram-negative bacillary infections, as observed in vitro and supported by pharmacological data (Hewitt & Finegold, 1958).

  • Use in Pediatrics : It is valuable for treating serious infections in infants and children, offering rapid absorption, antibacterial properties, and resistance to other antibiotics (Yow & Tengg, 1961).

  • Meningococcic Meningitis Treatment : this compound is effective and safe for treating meningococcic meningitis, serving as a reserve antibiotic or in combination with benzylpenicillin in severe cases (Ivanov Ks, Verovaia Av, & Popova Nn, 1982).

  • Ototoxicity Prevention : S-2 (3-aminopropylamino)ethylphosphorothioate can prevent hearing loss from ototoxic doses of this compound in guinea pigs when administered before antibiotic treatment (Pierson & Møller, 1981).

  • Surgical Infection Treatment : this compound remains effective against surgical infections caused by Gram-positive and Gram-negative bacteria (Rutenburg, 1966).

  • Oral Health Application : Topically applied, it improves oral health in institutionalized individuals, though the effect dissipates within four to eight weeks (Loesche, Green, Kenney, & Nafe, 1971).

  • Wound Irrigant in Surgery : As a surgical wound irrigant, this compound shows a low incidence of infections and complications compared to saline in urologic surgery (Ciccone, Malament, & Bellingham, 1974).

  • Detection in Food : High performance liquid chromatography (HPLC) is used to detect kanamycin residue in food, ensuring public health safety (Zhang, Wang, Wu, Li, Wang, & Yang, 2019).

  • Gold Nanoparticles and Quantum Dots : These are effective for determining this compound in real samples, offering satisfactory results (Wang, Wang, Ge, Jia, Li, & Chang, 2013).

Mechanism of Action

Kanamycin sulfate, an aminoglycoside antibiotic, is widely used to treat various infections caused by susceptible bacteria . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the bacterial 30S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery. By targeting this subunit, this compound interferes with protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

This compound works by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA . Specifically, Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This interaction interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . This region interacts with the wobble base in the anticodon of tRNA . As a result, the bacterium is unable to synthesize proteins vital to its growth .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway in bacteria . By causing misreading of t-RNA, it leads to the production of faulty or nonfunctional proteins . This disruption in protein synthesis ultimately inhibits bacterial growth and proliferation .

Pharmacokinetics

Its bioavailability is very low after oral delivery . The metabolism of this compound is unknown, and it has an elimination half-life of approximately 2 hours and 30 minutes . The drug is excreted in the urine as an unchanged drug .

Result of Action

The primary molecular effect of this compound’s action is the production of faulty or nonfunctional proteins due to the misreading of t-RNA . On a cellular level, this leads to the inhibition of bacterial growth and proliferation . In terms of clinical outcomes, this compound is effective against a variety of infections caused by susceptible bacteria .

Action Environment

Environmental factors can influence the action of antibiotics like this compound . Antibiotics are released into the environment through wastewater streams and runoff from land application of manure . The microorganisms in these environments get exposed to the antibiotics, potentially leading to the development of antimicrobial resistance . Therefore, the efficacy and stability of this compound can be influenced by these environmental factors .

Safety and Hazards

Kanamycin sulfate is considered hazardous. It may cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also damage fertility or the unborn child . Therefore, it should be handled with care, and protective measures should be taken while handling it .

Future Directions

Research is ongoing to develop Kanamycin derivatives that can overcome resistance mechanisms. For example, Arbekacin, a semisynthetic derivative of Kanamycin, has been effectively used in chemotherapy as Methicillin-resistant Staphylococcus aureus (MRSA) strains with high Arbekacin resistance are rare . Another area of research is the development of biosensors for Kanamycin detection .

Biochemical Analysis

Biochemical Properties

Kanamycin sulfate works by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA . This leaves the bacterium unable to synthesize proteins vital to its growth .

Cellular Effects

This compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . It is used to treat infections where one or more of the following are the known or suspected pathogens: E. coli, Proteus species, E. aerogenes, K. pneumoniae, S. marcescens, and Acinetobacter species .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the bacterial 30S ribosomal subunit . This causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .

Temporal Effects in Laboratory Settings

This compound is stable and does not degrade over time

Dosage Effects in Animal Models

This compound is intended for intramuscular, intramammary or subcutaneous administration in various animal models . The effects of this compound vary with different dosages in these models

Metabolic Pathways

The metabolic pathways of this compound are not well documented. It is known that kanamycin A is derived from KanJ-and-KanK-catalyzed conversion of kanamycin B in S. kanamyceticus .

Transport and Distribution

It is known that this compound is primarily distributed into the extracellular fluid .

Subcellular Localization

It is known that this compound works by binding to the bacterial 30S ribosomal subunit , suggesting that it localizes to the bacterial ribosome.

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYGSFOGFJDDHP-KMCOLRRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N4O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94108-19-7, 94237-36-2
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94108-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt)
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DSSTOX Substance ID

DTXSID1047524
Record name Kanamycin A sulfate
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Molecular Weight

582.6 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS RN

3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?)
Source CAS Common Chemistry
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Record name Kanamycin disulfate
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Record name Kanamycin sulfate
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Record name Kanamycin A sulfate
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Record name Kanamycin sulphate
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Record name KANAMYCIN A SULFATE
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Q & A

Q1: How does Kanamycin sulfate exert its antibacterial effect?

A1: [] this compound is an aminoglycoside antibiotic that primarily targets bacterial protein synthesis. It binds irreversibly to the 30S ribosomal subunit, interfering with the initiation complex formation and causing misreading of mRNA. This leads to the production of non-functional proteins, ultimately resulting in bacterial cell death.

Q2: Does this compound affect mammalian cells?

A2: [] While this compound primarily targets bacterial ribosomes, it can also exhibit some toxicity towards mammalian cells, particularly those in the inner ear. This toxicity is thought to be related to its ability to disrupt mitochondrial protein synthesis, as mitochondria possess similar ribosomes to bacteria.

Q3: What is the molecular formula and weight of this compound?

A3: this compound is a complex molecule with multiple components. Providing its exact molecular formula and weight requires specifying which Kanamycin component (Kanamycin A, Kanamycin B, etc.) and the degree of sulfation. Please refer to the specific product information for precise details.

Q4: Is there any spectroscopic data available for this compound?

A4: [, , ] Yes, researchers have employed various spectroscopic techniques to characterize this compound, including UV spectrophotometry, fluorescence spectroscopy, and infrared spectroscopy (FTIR). These methods help determine the compound's concentration, study its interactions with other molecules, and identify its functional groups.

Q5: Are there any known compatibility issues with this compound in pharmaceutical formulations?

A6: [, ] this compound's compatibility with other excipients and active ingredients in pharmaceutical formulations needs to be carefully assessed. Factors such as pH, ionic strength, and the presence of certain metals or chelating agents can potentially influence its stability and effectiveness.

Q6: Have computational methods been applied in this compound research?

A8: [] While the provided abstracts do not elaborate on specific computational studies, computational chemistry techniques like molecular docking and QSAR modeling can be valuable for understanding this compound's interactions with its target, predicting potential resistance mechanisms, and designing novel derivatives with improved properties.

Q7: What are some formulation strategies to enhance this compound's stability or bioavailability?

A10: [, ] Researchers have explored various formulation approaches, such as encapsulation in nanoparticles [] and developing specific drug delivery systems [] to enhance this compound's stability, solubility, and targeted delivery, potentially improving its therapeutic efficacy.

Q8: What are the SHE regulations surrounding this compound?

A8: SHE regulations are primarily relevant to workplace safety and handling of chemicals, and are not the primary focus of the provided research articles. These regulations are subject to change and should be consulted from the relevant authorities.

Q9: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A12: [, , ] Research indicates that this compound is poorly absorbed orally but achieves therapeutic levels in various body fluids like serum, synovial fluid, peritoneal fluid, and urine after intramuscular administration [, ]. It is mainly excreted unchanged in the urine [].

Q10: How do the pharmacokinetic properties of this compound relate to its efficacy in treating infections?

A13: [, , ] Understanding the relationship between this compound's pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) and its pharmacodynamic properties (its effects on the body and bacteria) is crucial for optimizing dosage regimens and achieving effective bacterial killing while minimizing toxicity.

Q11: What types of in vitro and in vivo studies have been conducted to evaluate this compound's efficacy?

A14: [, , , , , ] Numerous studies have investigated this compound's efficacy. In vitro studies typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains [, , ]. In vivo studies often utilize animal models of infection to evaluate its efficacy in a living organism [, ]. Additionally, research has explored its use in combination with other antibiotics for synergistic effects [, , ].

Q12: What are the known mechanisms of resistance to this compound?

A15: [, ] Bacterial resistance to this compound can arise through mechanisms such as enzymatic inactivation of the antibiotic, modification of the ribosomal binding site, and decreased permeability of the bacterial cell wall. These mechanisms can limit the drug's ability to reach its target and exert its antibacterial effect.

Q13: Does cross-resistance occur between this compound and other antibiotics?

A16: [] Yes, cross-resistance can occur between this compound and other aminoglycosides, as they share a similar mechanism of action. This means that bacteria resistant to one aminoglycoside may also exhibit resistance to others, posing challenges in treating infections caused by resistant strains.

Q14: What are the known toxicities associated with this compound?

A17: [, ] While generally considered safe at therapeutic doses, this compound can cause side effects, with ototoxicity (hearing loss and balance problems) and nephrotoxicity (kidney damage) being the most serious concerns [, ]. These toxicities are related to its accumulation in the inner ear and kidneys, respectively.

Q15: What are some strategies to improve the delivery of this compound to specific targets?

A18: [, ] Researchers are exploring various drug delivery systems, such as nanoparticles [] and targeted delivery strategies [] to improve this compound's penetration into specific tissues and cells. These approaches aim to enhance its efficacy while minimizing its potential for systemic toxicity.

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